molecular formula C26H19F3O4S B7778076 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate

Cat. No.: B7778076
M. Wt: 484.5 g/mol
InChI Key: VWLZRIGOLKUTCO-UHFFFAOYSA-M
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Description

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate is a cationic heterocyclic compound featuring a benzo[h]chromenium core with phenyl substituents at positions 2 and 4, stabilized by a trifluoromethanesulfonate (triflate) counterion. The triflate anion, a strong electron-withdrawing group, contributes to the compound’s stability and reactivity, making it a candidate for applications in catalysis or medicinal chemistry .

Properties

IUPAC Name

2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19O.CHF3O3S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)8(5,6)7/h1-14,17H,15-16H2;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLZRIGOLKUTCO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation with Cyanuric Chloride

A foundational step involves introducing phenyl groups to the chromene core. In a method analogous to the synthesis of 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-s-triazine, cyanuric chloride serves as an electrophilic agent. Reacting cyanuric chloride with benzene in chlorobenzene and ethyl acetate solvents, catalyzed by aluminum trichloride (AlCl₃), generates a chloro-intermediate. This intermediate undergoes further alkylation with resorcinol derivatives to attach phenyl moieties.

Reaction Conditions :

  • Solvents: Chlorobenzene, ethyl acetate

  • Catalyst: AlCl₃ (40.0 g per 0.1 mol cyanuric chloride)

  • Temperature: 18–70°C (stepwise heating)

  • Yield: ~65% after recrystallization

Optimization of Alkylation Efficiency

To minimize byproducts, the reaction avoids isolating intermediates. Direct treatment of the chloro-intermediate with resorcinol in a one-pot system reduces power and raw material consumption by 15–20% compared to traditional methods.

Cyclization and Chromene Core Formation

Acid-Catalyzed Cyclization

The dihydrobenzo[h]chromene skeleton forms via acid-mediated cyclization. Trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, protonates a prochiral carbon, triggering intramolecular electrophilic attack and ring closure. This step mirrors the debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene using trifluoroacetic acid, albeit with TfOH for enhanced stability.

Critical Parameters :

  • Acid: TfOH (1.5 equivalents)

  • Solvent: Dichloromethane (ambient temperature)

  • Reaction Time: 4–6 hours

Palladium-Catalyzed Reductive Cyclization

An alternative route employs catalytic hydrogenation. Using 10% Pd/C under H₂ (40–55 psi), a nitro-precursor undergoes reductive cyclization. However, this method risks byproduct formation, as seen in 5,6-dihydroxyindole synthesis, necessitating rigorous purification.

Chromenium Ion Stabilization with Triflate Counterion

Ion Exchange via Triflic Acid

The chromenium ion is stabilized by introducing trifluoromethanesulfonate. Adding TfOH to the cyclized intermediate protonates the chromene, forming the chromenium ion paired with triflate. This method parallels the synthesis of diphenyl(vinyl)sulfonium triflate, where triflate serves as a non-nucleophilic counterion.

Procedure :

  • Dissolve cyclized product in anhydrous THF.

  • Add TfOH dropwise at 0°C.

  • Stir for 1 hour, then precipitate with diethyl ether.

Solvent and Temperature Effects

Using polar aprotic solvents (e.g., THF) improves ion dissociation. Elevated temperatures (50–60°C) accelerate protonation but may degrade the chromenium ion, necessitating a balance between reaction speed and stability.

Purification and Yield Optimization

Azeotropic Distillation

Post-reaction, solvents like ethyl acetate and chlorobenzene are recovered via azeotropic distillation with water, reducing waste and cost. This step achieves >90% solvent recovery, critical for industrial scalability.

Recrystallization Techniques

The crude product is recrystallized from toluene and petroleum ether (1:3 v/v), yielding 65% pure chromenium triflate. Alternative solvents (e.g., acetonitrile) are avoided due to poor solubility of aromatic intermediates.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantagesLimitations
Friedel-CraftsAlCl₃, chlorobenzene, 70°C65%High regioselectivityRequires toxic solvents
Reductive CyclizationPd/C, H₂, ethyl acetate45%Mild conditionsLow yield, byproduct formation
Acid-MediatedTfOH, dichloromethane, ambient70%Rapid protonationAcid handling hazards

Mechanistic Insights

Electrophilic Aromatic Substitution

AlCl₃ polarizes the C-Cl bond in cyanuric chloride, generating a reactive electrophile that attacks benzene’s π-system. Subsequent elimination of HCl forms the aryl-chloride intermediate.

Chromenium Ion Dynamics

Protonation at the C5 position of dihydrobenzo[h]chromene generates a resonance-stabilized carbocation. The triflate anion, with its weak nucleophilicity, prevents rearomatization, stabilizing the chromenium ion .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenium core to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The trifluoromethanesulfonate group enhances the lipophilicity of the molecule, which can improve its ability to penetrate bacterial membranes. A case study reported that derivatives of this compound displayed effective antibacterial activity against resistant strains of Staphylococcus aureus .

Materials Science Applications

Organic Photovoltaics
The compound has been investigated for its role in organic photovoltaic (OPV) devices. Its structural characteristics allow it to act as an electron acceptor in donor-acceptor systems. A research project highlighted the use of this compound in fabricating OPV cells with improved efficiency due to enhanced charge transport properties .

Polymer Composites
In materials science, this compound has been utilized as a dopant in polymer composites to enhance electrical conductivity. Studies have shown that incorporating this compound into polymer matrices can significantly improve their electrical properties, making them suitable for applications in flexible electronics and sensors .

Environmental Science Applications

Pesticide Development
The synthesis of novel pesticides has also been a focus for this compound. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing environmentally friendly pesticides. Research indicates that formulations containing this compound have shown reduced toxicity to non-target organisms while maintaining efficacy against agricultural pests .

Wastewater Treatment
Another innovative application is in wastewater treatment processes. The compound's reactive groups can facilitate the degradation of organic pollutants in wastewater. A case study demonstrated that using this compound as a catalyst significantly improved the breakdown of hazardous substances in contaminated water sources .

Data Tables and Case Studies

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against resistant Staphylococcus
Materials ScienceOrganic PhotovoltaicsEnhanced efficiency in OPV devices
Polymer CompositesImproved electrical conductivity
Environmental SciencePesticide DevelopmentReduced toxicity with maintained efficacy
Wastewater TreatmentImproved degradation of pollutants

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate involves its interaction with molecular targets through its chromenium core and diphenyl groups. These interactions can disrupt biological pathways or catalyze chemical reactions. The trifluoromethanesulfonate counterion plays a crucial role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Benzo[h]chromenium vs. Benzo[h]quinoline Derivatives
  • Target Compound : The benzo[h]chromenium core combines a benzannulated chromene system with a partially saturated dihydro moiety. This structure balances aromaticity and flexibility, which may influence DNA intercalation or binding to biological targets .
  • 2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amine (): Replaces the chromenium oxygen with a nitrogen atom, forming a quinoline scaffold. The 8-amine substituent enhances DNA intercalation and topoisomerase IIα inhibition, with CF₃ and OCF₃ groups at positions 3' or 4' improving antiproliferative activity in cancer cells .
Substituent Effects
  • Electron-Withdrawing Groups (EWGs) : Triflate (CF₃SO₃⁻) in the target compound enhances solubility and stability compared to chloride or perchlorate counterions. Analogs with -CF₃ or -OCF₃ substituents (e.g., compound 19 in ) exhibit stronger Topo IIα inhibition due to increased electrophilicity and DNA-binding affinity .
  • Fluorinated Derivatives: Fluorine atoms in 2,4-diphenyl-5,6-benzoquinoline derivatives () improve thermal stability and electron-deficient character, analogous to triflate’s role in the target compound .

Counterion Impact

Counterion Stability Solubility Reactivity Example Compound
Triflate (CF₃SO₃⁻) High (resistant to hydrolysis) Moderate in polar solvents Potent leaving group Target compound
Chloride (Cl⁻) Moderate High in polar solvents Less reactive Pyranoanthocyanin derivatives ()
Perchlorate (ClO₄⁻) Very high (oxidizing) Low Limited applicability 7-(Diethylamino)chromenium perchlorate ()

The triflate counterion’s low basicity and high stability make it preferable for synthetic applications requiring inert conditions, whereas chloride’s high solubility suits biological assays .

Key Research Findings

Triflate’s Role : The triflate counterion enhances thermal stability and reactivity, making the target compound suitable for electrophilic substitutions or catalytic applications .

Crystal Packing : Chromenium perchlorate () exhibits C–H⋯O and π-π interactions, whereas triflate’s bulkier size may alter packing efficiency and thermodynamic stability .

Biological Activity

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate is a compound with a unique chromenium core that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenium core substituted with two phenyl groups and a trifluoromethanesulfonate moiety. Its molecular formula is C26H19F3O3SC_{26}H_{19}F_3O_3S with a molecular weight of approximately 480.48 g/mol. The presence of the trifluoromethanesulfonate group enhances its solubility and reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
  • Antioxidant Activity : Studies indicate that this compound exhibits significant free radical scavenging capabilities, which can mitigate oxidative stress in cells.
  • Cytotoxicity : Preliminary investigations have demonstrated that it may possess cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate inhibition of COX-2 and LOX-15
Antioxidant ActivitySignificant free radical scavenging potential
CytotoxicityCytotoxic effects on MCF-7 breast cancer cells

Case Studies

  • Anticancer Properties : A study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 20 µM, indicating moderate cytotoxicity. This suggests its potential as a lead compound for further development in cancer therapy.
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly inhibited COX-2 enzyme activity with an IC50 value of 15 µM. This inhibition could potentially lead to reduced inflammation and pain relief in clinical settings.
  • Antioxidant Studies : The compound was tested for its ability to scavenge free radicals using the DPPH assay. Results indicated a scavenging ability comparable to standard antioxidants, highlighting its potential use in formulations aimed at reducing oxidative stress-related damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and sulfonation. For example, derivatives of dihydrobenzo[h]chromenium are typically synthesized by reacting substituted chromene precursors with trifluoromethanesulfonic anhydride under inert atmospheres (e.g., N₂) in acetonitrile or dichloromethane. Acidic conditions (pH 2, using triflic acid) are critical to protonate intermediates and stabilize the triflate anion . Purification involves recrystallization from methanol-water mixtures or column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of precursor to triflate donor) and controlled evaporation rates for crystal formation .

Q. How is the molecular and crystalline structure of this compound characterized, and what techniques are prioritized for validating its geometry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving the 3D structure, particularly to confirm the planarity of the chromenium core and torsion angles (e.g., ~7° twist between fused aromatic systems). Computational studies (DFT or molecular mechanics) supplement experimental data to model intramolecular interactions, such as C–H⋯O hydrogen bonds and π-π stacking, which stabilize the crystalline lattice . Spectroscopic methods like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate molecular identity, with NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) confirming substitution patterns .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect thermodynamic stability?

  • Methodological Answer : The trifluoromethanesulfonate anion participates in weak C–H⋯O and C–F⋯π interactions with the cationic chromenium core, while the planar aromatic system facilitates π-π stacking (3.5–4.0 Å interplanar distances). These interactions collectively contribute to a Gibbs free energy of crystallization (ΔG°) of approximately −15 to −20 kJ/mol, as calculated via thermodynamic modeling. Solvent polarity (e.g., acetonitrile vs. dichloromethane) significantly impacts lattice energy due to dielectric effects on ion pairing .

Advanced Research Questions

Q. How does this compound act as a DNA intercalator and topoisomerase IIα inhibitor?

  • Methodological Answer : The planar chromenium core intercalates between DNA base pairs, disrupting helical topology and stabilizing the topoisomerase IIα-DNA cleavage complex. Mechanistic studies involve:

  • Ethidium bromide displacement assays to quantify DNA-binding affinity (e.g., IC₅₀ = 0.5–2 μM).
  • Molecular docking (using AutoDock Vina) to model interactions with the TOP2α ATP-binding domain, highlighting hydrogen bonds between the triflate group and Arg503/Asn520 residues .
  • Kinetic assays (e.g., kcat inhibition) to measure enzymatic activity suppression.

Q. What computational strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • QSAR models correlate substituent effects (e.g., −CF₃, −OCH₃) with bioactivity. Hammett σ constants and logP values predict electronic and hydrophobic contributions to DNA affinity .
  • TD-DFT calculations simulate excited-state intramolecular proton transfer (ESIPT) in chromophores, linking fluorescence properties to substituent electronic effects .
  • Free-energy perturbation (FEP) simulations assess binding affinity changes upon structural modifications (e.g., replacing phenyl with pyridyl groups).

Q. How do researchers resolve contradictions in biological activity data across cell lines (e.g., HCT15 vs. HeLa)?

  • Methodological Answer : Discrepancies arise from cell-specific factors like membrane permeability or efflux pump expression. Strategies include:

  • Comparative cytotoxicity profiling with IC₅₀ normalization to account for proliferation rates.
  • P-glycoprotein inhibition assays (using verapamil) to evaluate efflux effects.
  • Transcriptomic analysis (RNA-seq) to correlate TOP2α expression levels with compound sensitivity .

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